Cannabichromevarin, a lesser-known cannabinoid, is derived from the Cannabis sativa plant. It is part of a larger family of cannabinoids that includes compounds like cannabichromene and tetrahydrocannabivarin. Cannabichromevarin is notable for its potential therapeutic properties and unique molecular structure, which distinguishes it from other cannabinoids.
Cannabichromevarin is primarily sourced from specific strains of Cannabis sativa that are bred for high concentrations of this compound. Unlike more common cannabinoids such as tetrahydrocannabinol and cannabidiol, cannabichromevarin is less prevalent in typical cannabis extracts. Research indicates that it can be synthesized through various methods involving cannabinoid precursors like cannabigerolic acid.
Cannabichromevarin is classified as a non-psychoactive cannabinoid, meaning it does not produce the intoxicating effects commonly associated with tetrahydrocannabinol. It belongs to the varin class of cannabinoids, which are characterized by their shorter alkyl side chains compared to their traditional counterparts.
The synthesis of cannabichromevarin can be achieved through both natural extraction and synthetic pathways. The most effective synthetic method involves using cannabinoid precursors such as cannabigerolic acid in a biphasic system, where organic solvents are combined with aqueous solutions containing specific enzymes.
Recent advancements in biosynthetic techniques have allowed for more efficient production of cannabichromevarin. For instance, researchers have developed methods that utilize genetically modified microorganisms to produce this cannabinoid through enzymatic pathways. These methods reduce waste and increase yield compared to traditional chemical synthesis, which often involves complex multi-step processes and extensive purification steps .
The molecular structure of cannabichromevarin features a unique arrangement of carbon atoms and functional groups that differentiate it from other cannabinoids. Its chemical formula is , and it has a molecular weight of 286.42 g/mol.
The structural analysis reveals that cannabichromevarin contains a propyl side chain, which is characteristic of the varin class. This structural modification contributes to its distinct pharmacological properties compared to other cannabinoids .
Cannabichromevarin can undergo various chemical reactions typical of cannabinoids, including oxidation, reduction, and cyclization. These reactions can modify its biological activity and stability.
For example, during the enzymatic synthesis process, the conversion of cannabigerolic acid to cannabichromevarin involves specific enzymatic reactions facilitated by cannabinoid synthases. These enzymes catalyze the formation of the cannabinoid by facilitating the rearrangement of carbon atoms and functional groups under controlled conditions .
The mechanism of action for cannabichromevarin involves its interaction with the endocannabinoid system, particularly its affinity for cannabinoid receptors CB1 and CB2. Unlike tetrahydrocannabinol, which binds strongly to CB1 receptors causing psychoactive effects, cannabichromevarin exhibits a different binding profile that may modulate receptor activity without eliciting strong psychoactive responses.
Research suggests that cannabichromevarin may influence various physiological processes such as pain perception, inflammation, and appetite regulation through its receptor interactions . Further studies are needed to fully elucidate its pharmacodynamics.
Cannabichromevarin appears as a pale yellow oil or crystalline solid depending on its purity and method of extraction or synthesis. Its melting point and boiling point have yet to be extensively documented in literature.
The compound is relatively stable under standard conditions but may degrade when exposed to light or extreme temperatures. Its solubility in organic solvents like ethanol suggests potential applications in pharmaceutical formulations .
Cannabichromevarin is being investigated for various therapeutic applications due to its potential anti-inflammatory and analgesic properties. Preliminary studies indicate it may be beneficial in treating conditions such as chronic pain, anxiety disorders, and metabolic issues related to obesity.
Additionally, ongoing research aims to explore its efficacy in combination therapies with other cannabinoids for enhanced therapeutic outcomes . As interest in non-psychoactive cannabinoids grows, cannabichromevarin represents a promising area for future scientific inquiry and potential medical use.
Cannabichromevarin (CBCV), systematically named 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol, is a naturally occurring propyl-class phytocannabinoid with the molecular formula C₁₉H₂₆O₂ and a molar mass of 286.415 g·mol⁻¹ [1] [7]. It is one of over 120 identified cannabinoids in Cannabis sativa L., classified as a minor cannabinoid due to its typical concentration of <1% in most chemovars [3] [9]. Like other phytocannabinoids, CBCV exists primarily in its acidic form (cannabichromevarinic acid, CBCVA) in fresh plant material, undergoing decarboxylation to bioactive CBCV upon exposure to heat or ultraviolet light [3] [4]. Biochemically, it belongs to the cannabichromene (CBC) structural family, distinguished by its chromene core and specific side-chain modifications [6] [8].
CBCV was first isolated and characterized in 1975 by researchers at the University of Nagasaki during phytochemical analysis of the "Meao" landrace strain originating from Thailand [1] [3]. This discovery occurred against a backdrop of significant challenges in early cannabinoid research. Initial investigations into cannabis compounds in the late 19th century were marked by confusion due to inconsistent plant material and hazardous extraction methods. Tragically, early researchers including Spivey died in laboratory explosions during the nitration of crude cannabis extracts ("red oil") [2]. The term "cannabinol" itself was initially misapplied to psychoactive distillates before being correctly assigned to specific chemical entities. By the 1930s, Robert Cahn’s nomenclature work helped clarify structural terminology, paving the way for the precise identification of minor cannabinoids like CBCV decades later [2]. The Thai cannabis sample used in CBCV’s discovery contained elevated levels of propyl cannabinoids, a chemotype more prevalent in Asian hemp varieties [3] [9].
CBCV is the propyl homologue of cannabichromene (CBC), sharing an identical chromene backbone but differing in the length of the alkyl side chain. While CBC features a pentyl (5-carbon) chain at the C-3 position of the resorcinol ring, CBCV possesses a propyl (3-carbon) chain (Table 1) [1] [6] [8]. This structural variation arises biosynthetically from the use of divarinolic acid instead of olivetolic acid as the precursor molecule, leading to the formation of cannabigerovarinic acid (CBGVA) as the central intermediate [9]. Enzymatic cyclization of CBGVA by CBCA synthase yields cannabichromevarinic acid (CBCVA), which decarboxylates to CBCV [9]. The propyl side chain profoundly influences CBCV’s molecular interactions compared to its pentyl counterparts:
Table 1: Structural Comparison of CBCV with Related Cannabinoids
Cannabinoid | Chemical Formula | Alkyl Chain Length | Core Structure |
---|---|---|---|
Cannabichromevarin (CBCV) | C₁₉H₂₆O₂ | Propyl (C3) | Chromene |
Cannabichromene (CBC) | C₂₁H₃₀O₂ | Pentyl (C5) | Chromene |
Tetrahydrocannabivarin (THCV) | C₁₉H₂₆O₂ | Propyl (C3) | Monoterpenoid |
The shorter propyl chain enhances CBCV’s three-dimensional molecular rigidity and reduces its lipophilicity compared to CBC, potentially altering receptor binding kinetics and metabolic stability [8] [9]. This places CBCV within the broader "varin" series of cannabinoids (e.g., THCV, CBDV), which exhibit distinct pharmacological profiles from their pentyl analogues due to side-chain-mediated effects on target engagement [8] [10].
Table 2: Biosynthetic Origins of CBCV and Structural Analogues
Precursor | Cyclizing Enzyme | Primary Product | Decarboxylated Form |
---|---|---|---|
Cannabigerovarinic acid (CBGVA) | CBCA synthase | Cannabichromevarinic acid (CBCVA) | Cannabichromevarin (CBCV) |
Cannabigerolic acid (CBGA) | CBCA synthase | Cannabichromenic acid (CBCA) | Cannabichromene (CBC) |
Biophysical analyses reveal that CBCV’s chromene core enables planar molecular conformation, facilitating interactions with non-cannabinoid receptors like TRP channels, while its reduced side-chain length limits engagement with classical cannabinoid receptors (CB1/CB2) [6] [10]. This structure-activity relationship (SAR) positions CBCV as a chemically unique probe for studying cannabinoid pharmacology beyond the endocannabinoid system [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7